![molecular formula C19H15N3O5 B12906724 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate CAS No. 919296-60-9](/img/structure/B12906724.png)
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is a complex organic compound with the molecular formula C19H15N3O5 and a molecular weight of 365.34 g/mol . This compound is characterized by its unique quinoline structure, which is substituted with acetamido, nitro, and phenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-phenylquinoline, followed by acetylation and subsequent amination to introduce the acetamido group. The final step involves the esterification of the resulting compound with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-Amino-6-nitro-4-phenylquinolin-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetamido-6-nitro-4-phenylquinoline-2-carboxylic acid and acetic acid.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetamido group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-6-nitroquinoline: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylquinoline: Lacks the acetamido and nitro groups, making it less reactive in certain chemical reactions.
6-Nitro-4-phenylquinoline: Lacks the acetamido group, affecting its potential biological activities.
Uniqueness
3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is unique due to the presence of all three functional groups (acetamido, nitro, and phenyl) on the quinoline core. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Eigenschaften
919296-60-9 | |
Molekularformel |
C19H15N3O5 |
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
(3-acetamido-6-nitro-4-phenylquinolin-2-yl) acetate |
InChI |
InChI=1S/C19H15N3O5/c1-11(23)20-18-17(13-6-4-3-5-7-13)15-10-14(22(25)26)8-9-16(15)21-19(18)27-12(2)24/h3-10H,1-2H3,(H,20,23) |
InChI-Schlüssel |
WVMSKJXYGNBCNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1OC(=O)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.